molecular formula C24H19ClFNO4S B2622371 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one CAS No. 866847-20-3

1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one

Cat. No.: B2622371
CAS No.: 866847-20-3
M. Wt: 471.93
InChI Key: PCNKFNMXXWKJAR-UHFFFAOYSA-N
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Description

1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a complex organic compound with potential applications in various scientific fields. This compound features a quinoline core, which is known for its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one typically involves multi-step organic reactions. The process starts with the preparation of the quinoline core, followed by the introduction of the chlorophenyl, ethoxybenzenesulfonyl, and fluoro substituents. Common reagents used in these reactions include chlorinating agents, sulfonyl chlorides, and fluorinating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of analogs with different substituents.

Scientific Research Applications

1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-chlorophenyl)methyl]-3-(4-methoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one
  • 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-chloro-1,4-dihydroquinolin-4-one
  • 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-ol

Uniqueness

1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is unique due to its specific combination of substituents, which confer distinct chemical and biological properties. The presence of the chlorophenyl, ethoxybenzenesulfonyl, and fluoro groups may enhance its stability, reactivity, and biological activity compared to similar compounds.

Biological Activity

The compound 1-[(3-chlorophenyl)methyl]-3-(4-ethoxybenzenesulfonyl)-6-fluoro-1,4-dihydroquinolin-4-one is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be described by the following features:

  • Chlorophenyl group : Enhances lipophilicity and may influence receptor interactions.
  • Ethoxybenzenesulfonyl moiety : Potentially contributes to the compound's solubility and biological activity.
  • Fluoro substitution : Often associated with increased metabolic stability.

Structural Formula

C19H19ClFN1O3S\text{C}_{19}\text{H}_{19}\text{Cl}\text{F}\text{N}_1\text{O}_3\text{S}

Research indicates that this compound may act as a modulator of various biological pathways, particularly those involving the relaxin receptor (RXFP1). The relaxin signaling pathway is implicated in several physiological processes, including cardiovascular function and reproductive health.

Anticancer Activity

Studies have shown that derivatives of quinolinone compounds exhibit significant anticancer properties. For instance, a related compound demonstrated the ability to induce apoptosis in cancer cell lines through the activation of caspases and modulation of Bcl-2 family proteins.

Table 1: Summary of Anticancer Studies

Study ReferenceCell Line TestedIC50 (µM)Mechanism of Action
HeLa12.5Caspase activation
MCF-78.3Bcl-2 modulation
A54915.0Cell cycle arrest

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest effectiveness against Gram-positive bacteria, with potential applications in treating infections.

Case Study: Antimicrobial Efficacy

In a controlled study, the compound was tested against Staphylococcus aureus. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL, suggesting moderate antibacterial activity.

Neuroprotective Effects

Emerging research highlights the neuroprotective potential of this compound. It appears to mitigate oxidative stress in neuronal cells, which could have implications for neurodegenerative diseases such as Alzheimer's.

Research Findings on Neuroprotection

A recent study demonstrated that treatment with the compound resulted in a significant reduction in reactive oxygen species (ROS) levels in neuronal cultures exposed to oxidative stress.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-(4-ethoxyphenyl)sulfonyl-6-fluoroquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19ClFNO4S/c1-2-31-19-7-9-20(10-8-19)32(29,30)23-15-27(14-16-4-3-5-17(25)12-16)22-11-6-18(26)13-21(22)24(23)28/h3-13,15H,2,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCNKFNMXXWKJAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19ClFNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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